

(R)-ARI-1: A Technical Guide to ROR1 Binding Affinity and Kinetics

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Compound of Interest

Compound Name: (S)-ARI-1
Cat. No.: B15608834

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Abstract

This technical guide provides a comprehensive overview of the binding characteristics of (R)-ARI-1, a small molecule inhibitor targeting the Receptor Tyrosine Kinase-Like Orphan Receptor 1 (ROR1). While specific quantitative data on the direct binding affinity and kinetics of (R)-ARI-1 to ROR1 are not publicly available in the cited literature, this document outlines the established methodologies used to determine these critical parameters. Furthermore, it details the known signaling pathways associated with ROR1 and provides a framework for understanding the experimental approaches necessary for a thorough characterization of this inhibitor.

Introduction to (R)-ARI-1 and ROR1

Receptor Tyrosine Kinase-Like Orphan Receptor 1 (ROR1) is a transmembrane protein that is highly expressed during embryonic development and in various cancers, while its expression in healthy adult tissues is limited. This differential expression profile makes ROR1 an attractive target for cancer therapy. (R)-ARI-1, identified as (R)-5,7-bis(methoxymethoxy)-2-(4-methoxyphenyl)chroman-4-one, is a novel inhibitor that targets the extracellular domain of ROR1.^{[1][2][3]} Specifically, it binds to the Frizzled-like or Cysteine-Rich Domain (CRD) of ROR1.^[2] This interaction is believed to interfere with the binding of the natural ligand, Wnt5a, thereby inhibiting downstream signaling pathways, such as the PI3K/AKT/mTOR pathway, which are crucial for cancer cell proliferation and survival.^{[1][4][5]}

(R)-ARI-1 ROR1 Binding Affinity and Kinetics Data

As of the latest literature review, specific quantitative values for the binding affinity (e.g., Dissociation Constant, K_d) and kinetics (e.g., Association Rate Constant, k_a ; Dissociation Rate Constant, k_d) of (R)-ARI-1 to ROR1 have not been reported. The available literature describes the effect of (R)-ARI-1 on cancer cells in functional assays, such as the inhibition of cell proliferation, where it demonstrates activity in the micromolar range (0.1-100 μM)[4]. However, these values represent the overall cellular potency and are not direct measures of target binding.

To facilitate future research and provide a clear framework for data presentation, the following table illustrates how such data, once determined, should be structured.

Parameter	Symbol	Value	Units	Experimental Method
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Binding Affinity				
Dissociation Constant	K_d	Undetermined	nM or μM	SPR, ITC, BLI
Inhibitory Constant	K_i	Undetermined	nM or μM	Enzyme Assay
IC50 (Functional Assay)	IC50	0.1-100*	μM	Cell Proliferation Assay
<hr/>				
Binding Kinetics				
Association Rate Constant	k_a (kon)	Undetermined	$\text{M}^{-1}\text{s}^{-1}$	SPR, BLI
Dissociation Rate Constant	k_d (koff)	Undetermined	s^{-1}	SPR, BLI
<hr/>				

Note: The IC50 value is from a cell-based functional assay and does not represent a direct binding affinity.

Experimental Protocols for Determining Binding Affinity and Kinetics

To determine the binding affinity and kinetics of small molecules like (R)-ARI-1 to protein targets such as ROR1, several biophysical techniques are employed. The following are detailed protocols for two standard methods: Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures the real-time interaction between a ligand (e.g., ROR1) immobilized on a sensor chip and an analyte (e.g., (R)-ARI-1) flowing over the surface.

Objective: To determine the association (k_a) and dissociation (k_d) rates, and the equilibrium dissociation constant (K_d) for the (R)-ARI-1-ROR1 interaction.

Materials:

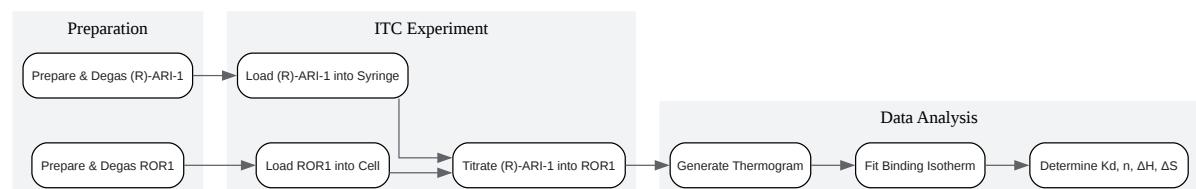
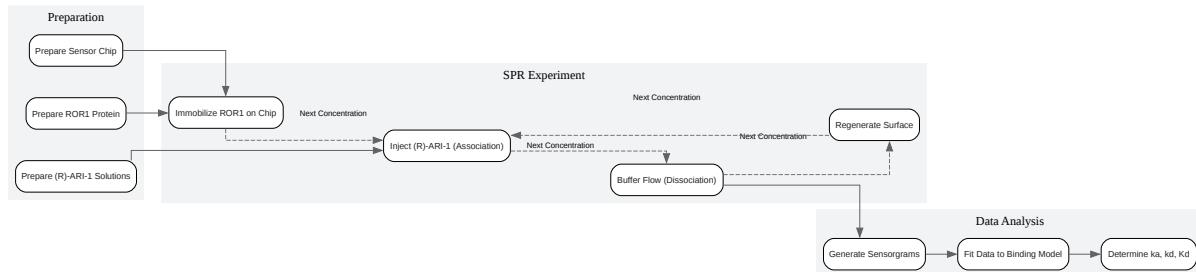
- SPR instrument (e.g., Biacore, ProteOn)
- Sensor chip (e.g., CM5, for amine coupling)
- Recombinant human ROR1 protein (extracellular domain)
- (R)-ARI-1
- Immobilization buffer (e.g., 10 mM Sodium acetate, pH 4.5)
- Running buffer (e.g., HBS-EP+)
- Amine coupling kit (EDC, NHS, ethanolamine)
- Analyte dilution buffer (running buffer with a final DMSO concentration of 1-5%)

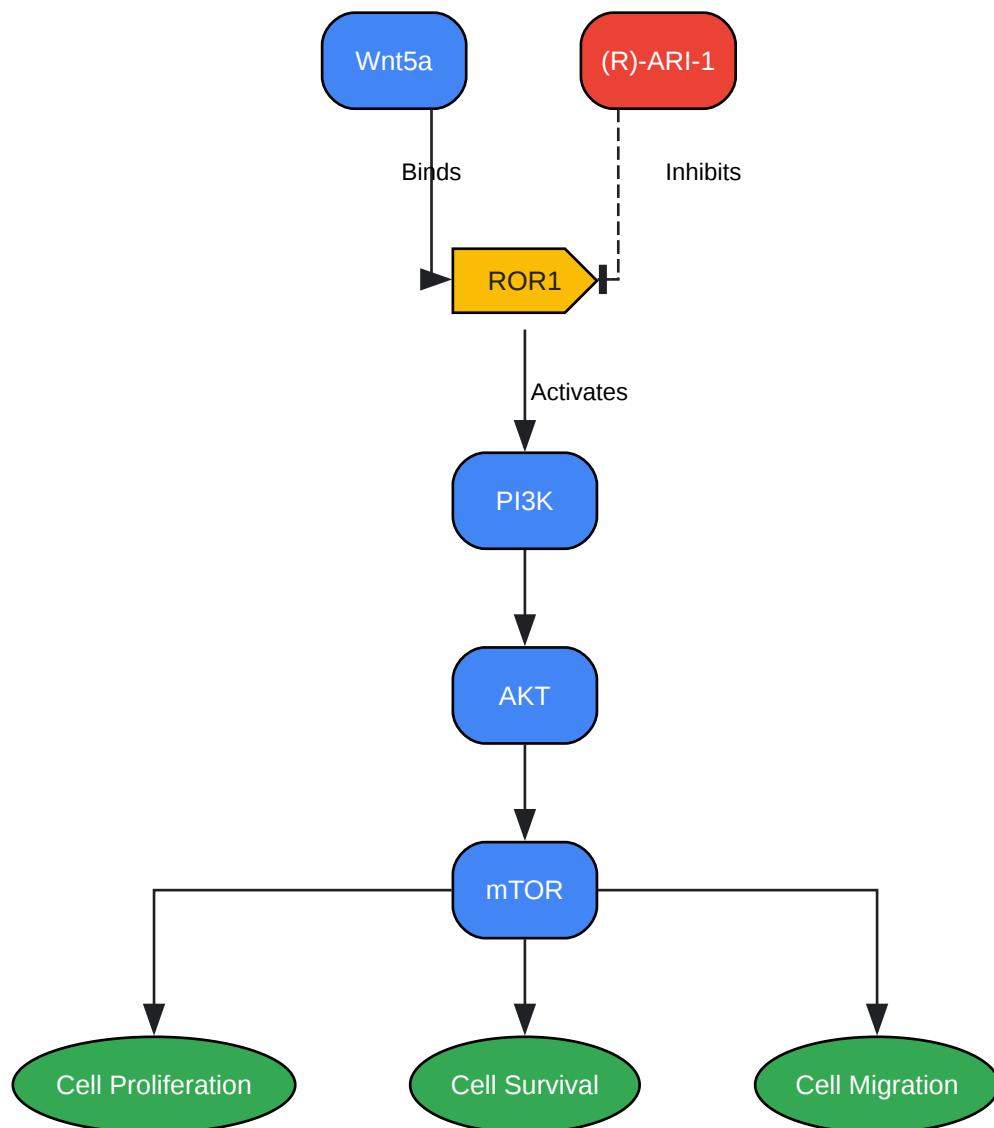
Protocol:

- Protein Immobilization:

1. Activate the sensor chip surface by injecting a mixture of EDC and NHS.
2. Inject the recombinant ROR1 protein diluted in immobilization buffer. The protein will be covalently coupled to the sensor surface via amine groups.
3. Deactivate any remaining active esters on the surface by injecting ethanolamine.
4. A reference flow cell should be prepared in the same way but without the ROR1 protein to subtract non-specific binding.

- Analyte Binding Assay:
 1. Prepare a series of concentrations of (R)-ARI-1 in the analyte dilution buffer. A typical concentration range would span at least two orders of magnitude around the expected K_d .
 2. Inject the different concentrations of (R)-ARI-1 over the immobilized ROR1 and reference flow cells at a constant flow rate. This is the association phase.
 3. After the association phase, flow the running buffer alone over the sensor chip. This is the dissociation phase.
 4. Between different analyte injections, regenerate the sensor surface using a specific regeneration solution (e.g., a low pH buffer or high salt concentration) to remove all bound analyte without denaturing the immobilized protein.
- Data Analysis:
 1. The SPR instrument software will generate sensorgrams, which are plots of the response units (RU) versus time.
 2. Subtract the signal from the reference flow cell from the signal from the ROR1-immobilized flow cell.
 3. Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) to extract the kinetic parameters k_a and k_d .
 4. Calculate the equilibrium dissociation constant K_d from the ratio of the rate constants ($K_d = k_d/k_a$).





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